

Application Notes: UNC2025 Hydrochloride Solubility and Experimental Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *UNC2025 hydrochloride*

Cat. No.: *B2484027*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: UNC2025 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases with IC_{50} values of 0.74 nM and 0.8 nM, respectively.[1][2][3] It demonstrates significant selectivity for MER/FLT3 over other kinases like Axl and Tyro3.[1] Due to its favorable pharmacokinetic properties, including high oral bioavailability (100%) and a half-life of 3.8 hours in mice, UNC2025 is a valuable tool for preclinical studies in acute leukemia and other cancers.[2][3][4][5][6] Proper solubilization and preparation are critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols and solubility data for **UNC2025 hydrochloride**.

Solubility Data

UNC2025 hydrochloride exhibits varying solubility depending on the solvent system. The hydrochloride salt form was specifically developed to improve upon the solubility of earlier compounds in the series.[4] The following table summarizes its solubility in common laboratory solvents and formulation vehicles.

Solvent/Vehicle	Concentration	Notes	Source
DMSO	up to 100 mg/mL (194.88 mM)	Stock solution for in vitro and in vivo use. Anhydrous DMSO is recommended as absorbed moisture can reduce solubility.	[1]
Normal Saline (0.9% NaCl)	38 µg/mL (Kinetic Solubility)	pH dependent (measured at pH 7.4). Suitable for some intravenous formulations.	[4][7]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 1 mg/mL (1.95 mM)	A clear solution suitable for in vivo administration.	[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	Formulation for 2.5 mg/mL	A common vehicle for oral administration in preclinical models.	[3]
5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH ₂ O	Formulation for 1.25 mg/mL	A common vehicle for oral administration in preclinical models.	[1]
5% DMSO + 95% Corn Oil	Formulation for 0.31 mg/mL	An alternative lipid-based vehicle for oral administration.	[1]

Experimental Protocols

Protocol for In Vitro Cellular Assays

This protocol describes the preparation of a high-concentration stock solution in DMSO and its subsequent dilution for use in cell culture experiments.

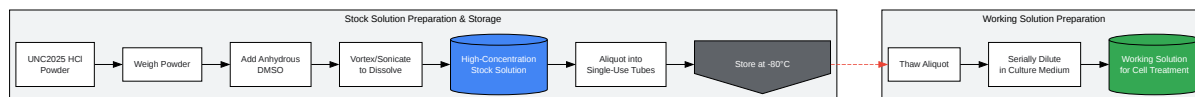
Materials:

- **UNC2025 hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Appropriate cell culture medium

Procedure:

- Stock Solution Preparation (e.g., 25 mg/mL):
 - Aseptically weigh the required amount of **UNC2025 hydrochloride** powder.
 - Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of powder, add 400 μ L of DMSO for a 25 mg/mL stock).
 - Vortex or sonicate gently in a water bath until the powder is completely dissolved, resulting in a clear solution.
- Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[\[1\]](#)
 - Store the stock solution aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[\[1\]](#)
- Working Solution Preparation:
 - On the day of the experiment, thaw a single aliquot of the DMSO stock solution at room temperature.
 - Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations for treating cells.
 - Note: The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is

treated with the same final concentration of DMSO.



[Click to download full resolution via product page](#)

Caption: Workflow for preparing UNC2025 HCl for in vitro experiments.

Protocol for In Vivo Animal Studies (Oral Gavage)

This protocol describes the preparation of a formulation suitable for oral administration in animal models, based on a common vehicle containing PEG300 and Tween-80.[1][3]

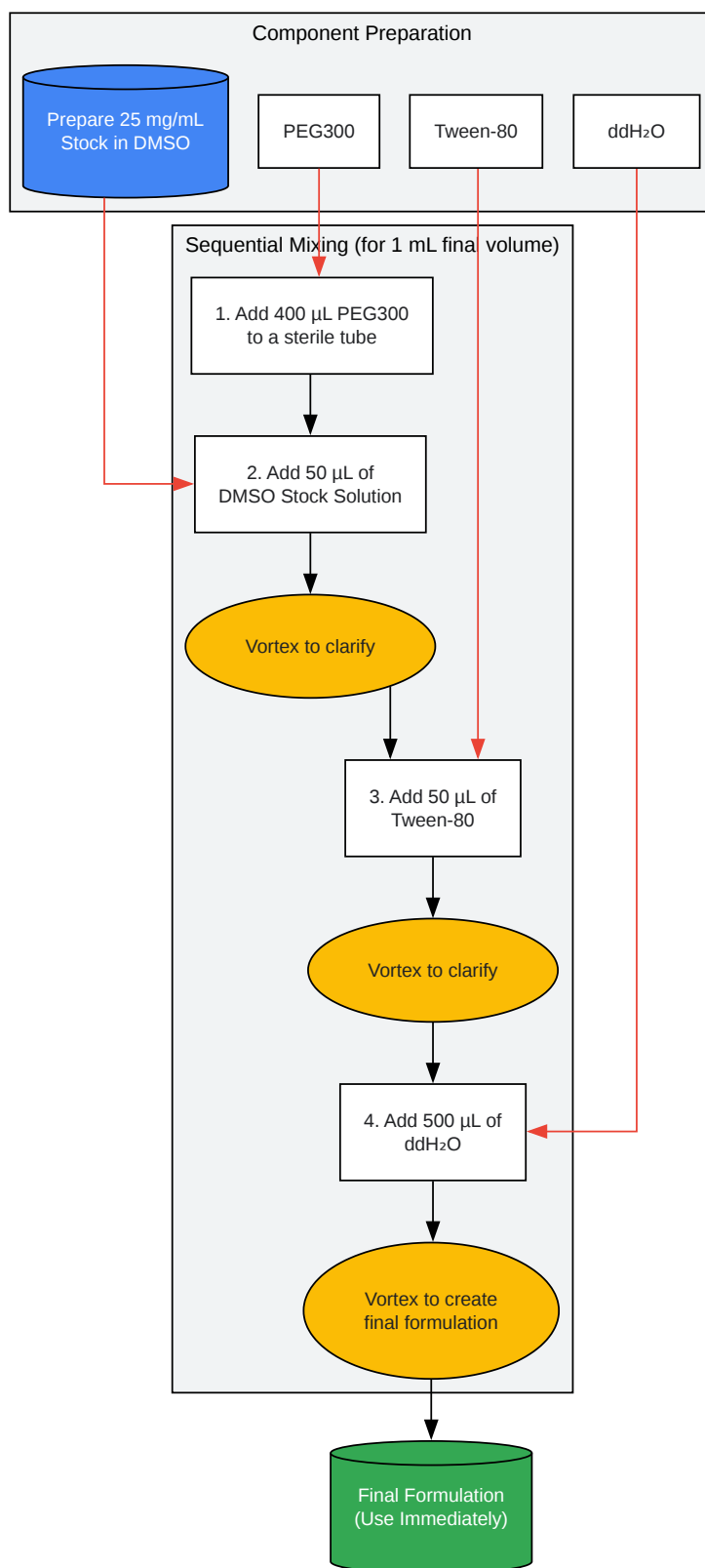
Materials:

- **UNC2025 hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or ddH₂O
- Sterile tubes

Procedure (Example for a 1.25 mg/mL formulation):

- Prepare DMSO Stock (25 mg/mL):

- Prepare a 25 mg/mL stock solution of **UNC2025 hydrochloride** in anhydrous DMSO as described in the in vitro protocol.
- Vehicle Preparation and Formulation:
 - This protocol creates a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.[1]
 - For a final volume of 1 mL, add the components sequentially in a sterile tube: a. Add 400 µL of PEG300. b. Add 50 µL of the 25 mg/mL UNC2025 DMSO stock solution. Mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80. Mix thoroughly until the solution is clear. d. Add 500 µL of ddH₂O (or saline). Mix thoroughly to create the final homogenous formulation.
- Administration:
 - The formulation should be prepared fresh on the day of dosing and used immediately for optimal results.[1][2]
 - Administer the solution to animals via oral gavage at the desired dosage (e.g., for a 3 mg/kg dose in a 25g mouse, administer 30 µL of the 1.25 mg/mL solution).
 - A corresponding vehicle control (containing 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O without the drug) should be prepared and administered to the control group.



[Click to download full resolution via product page](#)

Caption: Workflow for preparing UNC2025 HCl for in vivo oral dosing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes: UNC2025 Hydrochloride Solubility and Experimental Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2484027#unc2025-hydrochloride-solubility-and-preparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com